N-(2-Aminoethyl)-2-hydroxybenzamide hydrochloride
Overview
Description
N-(2-Aminoethyl)-2-hydroxybenzamide hydrochloride, also known as AEHB, is a synthetic compound that has been used in a wide range of scientific research applications. It is a crystalline powder that is soluble in water and has a molecular weight of 213.6 g/mol. AEHB is a derivative of benzamide and is used as a substrate in various biochemical and physiological studies. AEHB has been used in studies related to enzyme kinetics, receptor binding, and drug metabolism.
Scientific Research Applications
1. Metabolic Product Identification
N-(2-Aminoethyl)-2-hydroxybenzamide hydrochloride is identified as a metabolic product in the study of metoclopramide, a medication used primarily for nausea and gastrointestinal disorders. This research provides insights into the metabolism and breakdown of pharmaceuticals in biological systems (Cowan, Huizing, & Beckett, 1976).
2. Physical Properties Analysis
Studies on the physical properties of related compounds, like molar refraction and polarizability, have been conducted. These studies are essential for understanding how such compounds interact in different environments and can guide the development of new drugs (Sawale, Kalyankar, George, & Deosarkar, 2016).
3. Antimicrobial Properties
Research into similar compounds has revealed antimicrobial properties, particularly against bacteria and fungi. This suggests potential applications of N-(2-Aminoethyl)-2-hydroxybenzamide hydrochloride in developing new antibacterial and antifungal agents (Mahesh et al., 2015).
4. Bactericidal Activity
A study on related benzamide compounds demonstrated significant bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating the potential of N-(2-Aminoethyl)-2-hydroxybenzamide hydrochloride in treating resistant bacterial infections (Zadrazilova et al., 2015).
5. Drug Modification for Improved Effect
Research into modifying similar compounds for enhanced biological effects, particularly in antihelminthic applications, suggests possible avenues for optimizing N-(2-Aminoethyl)-2-hydroxybenzamide hydrochloride for specific therapeutic uses (Galkina et al., 2014).
6. Potent Histone Deacetylase Inhibitors
Investigations into N-hydroxybenzamides have led to the discovery of compounds with potent histone deacetylase-inhibitory activities, indicating potential cancer therapy applications. This research could guide the development of N-(2-Aminoethyl)-2-hydroxybenzamide hydrochloride for similar uses (Maeda et al., 2004).
7. Anticancer Properties
Some benzamide derivatives have shown significant anticancer activities, suggesting that N-(2-Aminoethyl)-2-hydroxybenzamide hydrochloride could be explored for potential anticancer applications (Tang et al., 2017).
properties
IUPAC Name |
N-(2-aminoethyl)-2-hydroxybenzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c10-5-6-11-9(13)7-3-1-2-4-8(7)12;/h1-4,12H,5-6,10H2,(H,11,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBOEMWUHFGLMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Aminoethyl)-2-hydroxybenzamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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